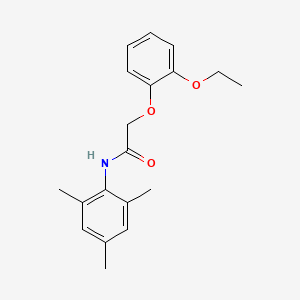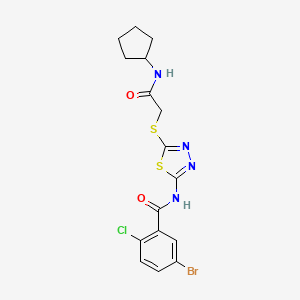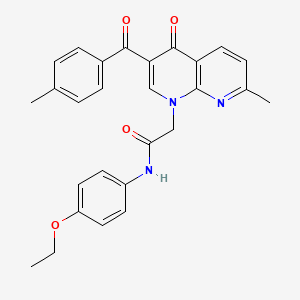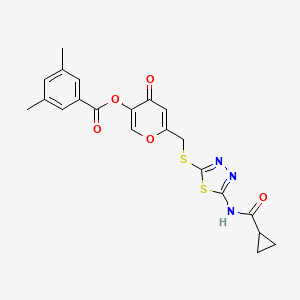
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole, also known as DF-MI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in gene expression.
Biochemical and Physiological Effects:
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole reduces inflammation and pain in animal models of arthritis. 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a catalyst in various reactions. Additionally, further research is needed to understand the mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole and its effects on various biological systems.
Métodos De Síntesis
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is synthesized using a specific method that involves the reaction of 3,3-difluoroazetidine and 3-methylisoxazole in the presence of a base. This reaction leads to the formation of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole, which is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In material science, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been used to synthesize new materials with unique properties. In catalysis, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has been used as a catalyst in various reactions.
Propiedades
IUPAC Name |
5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-6-2-7(13-11-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSQHEUZXRGWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)



![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)




![7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)

